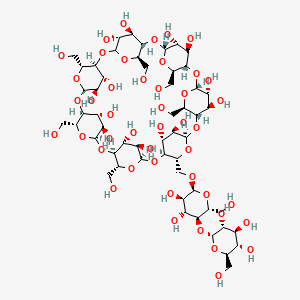

6-O-Maltosyl-beta-cyclodextrin

Description

Significance of Cyclodextrin (B1172386) Derivatives in Supramolecular Chemistry Research

Cyclodextrins are a family of cyclic oligosaccharides that possess a hydrophilic outer surface and a hydrophobic inner cavity. This distinct structure allows them to form inclusion complexes with a wide variety of guest molecules, a cornerstone of host-guest chemistry. Native cyclodextrins, however, can have limitations such as restricted solubility in water.

To overcome these limitations and enhance their properties, cyclodextrin derivatives have been synthesized. These modifications can improve solubility, increase the stability of inclusion complexes, and introduce specific functionalities. This has broadened their applicability in diverse areas such as drug delivery, catalysis, and chiral separation. The ability to tailor the properties of cyclodextrins through chemical modification is a key driver of their importance in supramolecular chemistry research.

Overview of 6-O-alpha-Maltosyl-beta-cyclodextrin in Advanced Academic Investigations

6-O-alpha-Maltosyl-beta-cyclodextrin is a second-generation cyclodextrin derivative, characterized by the attachment of a maltosyl group to the primary face of the beta-cyclodextrin (B164692) macrocycle. This modification significantly enhances its aqueous solubility compared to the parent β-cyclodextrin.

Academic research has leveraged the unique properties of 6-O-alpha-Maltosyl-beta-cyclodextrin in several advanced applications. A notable area of investigation is its potential therapeutic use in Niemann-Pick disease type C, a rare genetic disorder. Studies have shown that this compound can assist in clearing accumulated cholesterol from cells, a key pathological feature of the disease. nih.govnih.gov Furthermore, its superior inclusion capabilities are being explored for enhancing the solubility and bioavailability of poorly water-soluble drugs. The maltosyl group provides additional interaction sites, potentially leading to more stable and effective host-guest complexes.

Another significant application is in the field of chiral recognition. The chiral environment of the cyclodextrin cavity, further modified by the maltosyl substituent, allows for the selective interaction with enantiomers, which is crucial for the separation and analysis of chiral compounds.

Evolution of Research Perspectives on Maltosyl-beta-cyclodextrin

The research trajectory of cyclodextrins began with the discovery of the native forms in the late 19th century. researchgate.net The development of cyclodextrin derivatives marked a significant evolution, moving from simple characterization to sophisticated application-driven research. The emergence of 6-O-alpha-Maltosyl-beta-cyclodextrin exemplifies this shift.

Initially, research focused on the synthesis and basic physicochemical characterization of this derivative, establishing its improved solubility and inclusion properties. nih.gov Early comparative studies highlighted its advantages over native β-cyclodextrin, particularly in forming stable inclusion complexes with molecules like fucosterol (B1670223). nih.gov

More recent research has adopted a more targeted approach, investigating its efficacy in specific and complex biological systems. The investigation into its role in Niemann-Pick disease showcases a move towards therapeutic applications. nih.govnih.gov Current perspectives are also increasingly focused on its use in advanced materials science, such as in the development of sophisticated drug delivery systems and highly selective chiral stationary phases for chromatography. The evolution of research on 6-O-alpha-Maltosyl-beta-cyclodextrin reflects a broader trend in supramolecular chemistry towards the design of highly functionalized molecules for specific and advanced applications.

Detailed Research Findings

The following interactive tables summarize key research findings related to 6-O-alpha-Maltosyl-beta-cyclodextrin.

Table 1: Physicochemical Properties of 6-O-alpha-Maltosyl-beta-cyclodextrin

| Property | Value | Reference |

| Molecular Formula | C₅₄H₉₀O₄₅ | |

| Molecular Weight | 1459.26 g/mol | |

| Appearance | White to off-white powder | |

| Solubility in Water | High | nih.gov |

Table 2: Stability Constants of Inclusion Complexes with 6-O-alpha-Maltosyl-beta-cyclodextrin

| Guest Molecule | Stability Constant (K) | Method | Reference |

| Fucosterol | 1:1 complex favored over 1:2 | Solubility Method | nih.govnih.gov |

| Baicalin | Data not explicitly found for 6-O-alpha-Maltosyl-beta-cyclodextrin, but related studies show complexation with other cyclodextrins. | ||

| Wogonin | Data not explicitly found for 6-O-alpha-Maltosyl-beta-cyclodextrin, but related studies show complexation with other cyclodextrins. |

Table 3: Applications of 6-O-alpha-Maltosyl-beta-cyclodextrin in Cellular and Preclinical Studies

| Application Area | Key Finding | Model System | Reference |

| Niemann-Pick Disease Type C | Ameliorated abnormal cholesterol metabolism and prevented Purkinje cell loss. | Npc1 deficient mice | nih.govnih.gov |

| Niemann-Pick Disease Type C | Attenuated dysfunction of intercellular cholesterol trafficking. | Npc1 deficient CHO cells | nih.gov |

| Chiral Recognition | Used as a chiral selector in capillary electrophoresis. | Not applicable | |

| Drug Delivery | Enhanced the dissolution rate of fucosterol. | In vitro dissolution study | nih.gov |

Propriétés

Numéro CAS |

104723-60-6 |

|---|---|

Formule moléculaire |

C54H90O45 |

Poids moléculaire |

1459.3 g/mol |

Nom IUPAC |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-10-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

InChI |

InChI=1S/C54H90O45/c55-1-10-19(63)20(64)29(73)47(83-10)92-38-11(2-56)84-46(30(74)21(38)65)82-9-18-45-28(72)37(81)54(91-18)98-44-17(8-62)89-52(35(79)26(44)70)96-42-15(6-60)87-50(33(77)24(42)68)94-40-13(4-58)85-48(31(75)22(40)66)93-39-12(3-57)86-49(32(76)23(39)67)95-41-14(5-59)88-51(34(78)25(41)69)97-43-16(7-61)90-53(99-45)36(80)27(43)71/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-/m1/s1 |

Clé InChI |

QFSFPJHBIGWPMD-FXWIDUTLSA-N |

Origine du produit |

United States |

Synthetic and Biosynthetic Pathways of 6 O Alpha Maltosyl Beta Cyclodextrin

Enzymatic Production Strategies for Maltosyl-beta-cyclodextrin

Enzymatic synthesis is the cornerstone for producing maltosyl-beta-cyclodextrin and its derivatives. These biocatalytic methods are favored for their high specificity and efficiency under mild reaction conditions. Various enzymes, each with a unique mode of action, are employed to construct the branched cyclodextrin (B1172386) structure.

Cyclodextrin Glucosyltransferase (CGTase) is a key enzyme in the production of the foundational cyclodextrin structures. lidsen.comlidsen.com CGTases are multifunctional enzymes that catalyze the conversion of starch and related sugars into cyclodextrins (CDs) through a process known as intramolecular transglycosylation, or cyclization. lidsen.comscielo.br In this reaction, the enzyme cleaves a linear chain of starch and joins the two ends to form a cyclic oligosaccharide. scielo.br The most common natural cyclodextrins produced are α-CD, β-CD, and γ-CD, which consist of six, seven, and eight glucose units, respectively. lidsen.comnih.gov

For the synthesis of 6-O-alpha-Maltosyl-beta-cyclodextrin, CGTase is crucial for producing the initial β-cyclodextrin ring from starch. nih.gov Beyond cyclization, CGTase also catalyzes intermolecular transglycosylation reactions, such as coupling and disproportionation. nih.gov The coupling reaction can, in principle, be used to attach sugar moieties to a cyclodextrin core, although the primary role of CGTase in this context is the synthesis of the β-cyclodextrin precursor. nih.govnih.gov The efficiency and product specificity (i.e., the ratio of α-, β-, and γ-CDs) of the cyclization reaction depend on the microbial source of the CGTase and the reaction conditions. lidsen.com

Pseudomonas isoamylase (B1167963) is an enzyme that typically hydrolyzes α-1,6-glucosidic linkages in polysaccharides like amylopectin (B1267705) and glycogen. nih.gov However, in a reverse of its usual hydrolytic function, this enzyme can be used to synthesize branched cyclodextrins. nih.gov This reverse action involves the formation of new α-1,6 linkages, attaching a side chain to the cyclodextrin core.

Specifically, branched cyclodextrins can be synthesized from cyclomalto-oligosaccharides (cyclodextrins) and a donor molecule like maltose (B56501) or maltotriose (B133400) through the reverse action of Pseudomonas isoamylase. nih.gov The enzyme transfers the donor molecule onto the cyclodextrin, creating the desired branched structure. Research has shown that the reaction rate is influenced by the size of both the cyclodextrin ring and the donor molecule, with rates increasing from α-CD to γ-CD and being greater with maltotriose than with maltose as the donor. nih.gov While maltose can act as a side-chain donor, it is not an effective acceptor for self-condensation, unlike maltotriose. nih.gov

Debranching enzymes, which normally cleave branch points in polysaccharides, can also catalyze transglycosylation reactions to create new branched structures. A notable example is the debranching enzyme TreX from the archaeon Sulfolobus solfataricus P2. This enzyme has been used to synthesize di-O-alpha-maltosyl-beta-cyclodextrin from 6-O-alpha-maltosyl-beta-cyclodextrin (G2-β-CD). nih.gov

The reaction proceeds via transglycosylation, where TreX transfers the maltosyl group from one G2-β-CD molecule to another, forming an α-1,6-glucosidic linkage. nih.gov This demonstrates the enzyme's specificity for a branched glucosyl chain of at least two glucose units, as it showed no activity toward glucosyl-β-CD. nih.gov The synthesis occurs exclusively through transglycosylation, not through a condensation reaction between substrates. nih.gov The efficiency of this synthesis is enhanced in the absence of β-cyclodextrin, which acts as a mixed-type inhibitor to the transglycosylation activity. nih.gov Similarly, barley limit dextrinase (HvLD) has also shown transglycosylation activity with maltosyl-β-CD as an acceptor, though the product accumulation was minor due to subsequent hydrolysis. dtu.dk

The synthesis of branched cyclodextrins, including 6-O-alpha-Maltosyl-beta-cyclodextrin, can be effectively achieved through the reverse action of hydrolytic enzymes. This approach forces the enzyme to catalyze a condensation or transfer reaction instead of its usual cleavage reaction.

One successful application of this principle is the use of pullulanase from Bacillus licheniformis. In a study, this enzyme was used in its reverse catalytic function to synthesize maltosyl(alpha-1 -> 6)beta-cyclodextrin from β-cyclodextrin and maltose, achieving a yield of approximately 56% under optimized conditions. researchgate.net Similarly, as mentioned previously, Pseudomonas isoamylase can synthesize branched cyclodextrins from cyclodextrins and maltose or maltotriose via its reverse action. nih.gov This reversal of the enzyme's natural function is a powerful strategy for creating specific glycosidic linkages that form the branched structure of these complex molecules.

Optimization of Biosynthetic Reaction Parameters for Enhanced Maltosyl-beta-cyclodextrin Yields

To maximize the production of maltosyl-beta-cyclodextrin, the optimization of reaction parameters is critical. Key factors that influence enzyme activity and product yield include substrate concentrations, enzyme loading, pH, temperature, and reaction time.

For the synthesis of maltosyl(alpha-1 -> 6)beta-cyclodextrin using the reverse reaction of Bacillus licheniformis pullulanase, a systematic study identified the optimal conditions for achieving a high yield. researchgate.net These parameters are detailed in the table below.

| Parameter | Optimal Value/Range |

|---|---|

| Enzyme Amount | 250 U/g of β-CD |

| Molar Ratio (Maltose to β-CD) | 12:1 to 16:1 |

| Substrate Mass Fraction | 80% |

| pH | 4.5 |

| Temperature | 70 °C |

| Reaction Time | 60 hours |

Furthermore, in the production of the β-cyclodextrin precursor itself, optimization is also crucial. For instance, when producing β-CD using immobilized E. coli expressing CGTase, optimization of factors like post-induction time, agitation rate, and pH was shown to significantly improve the yield. researchgate.net The use of templates, such as 1-adamantane carboxylic acid (ACA), during CGTase-catalyzed synthesis from maltose has also been shown to dramatically increase the yield and selectivity for β-CD, reaching up to 70% yield under optimized conditions. dtu.dk

Chemo-Enzymatic Approaches to 6-O-alpha-Maltosyl-beta-cyclodextrin Synthesis

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to create complex molecules. This approach typically involves using an enzyme to produce a core structure, which is then chemically modified to achieve the final product.

For 6-O-alpha-Maltosyl-beta-cyclodextrin, a chemo-enzymatic strategy would involve the enzymatic production of β-cyclodextrin using CGTase. Following purification, the β-cyclodextrin molecule would undergo selective chemical modification. A common strategy for achieving mono-substitution at the C-6 position of a glucose unit involves activating one of the primary hydroxyl groups. mdpi.com

This can be accomplished by reacting the native β-cyclodextrin with a reagent like p-toluenesulfonyl chloride (TsCl) in an aqueous alkaline solution or pyridine. mdpi.com This step yields a mono-6-O-tosyl-β-cyclodextrin intermediate. This tosylated derivative is then a versatile precursor for nucleophilic substitution reactions. To introduce the maltosyl group, this intermediate could be reacted with a suitably protected maltose derivative, followed by deprotection steps to yield the final 6-O-alpha-Maltosyl-beta-cyclodextrin. This integration of enzymatic synthesis for the complex core and precise chemical reactions for the final modification step represents a powerful and flexible approach. nih.gov

Advanced Characterization Methodologies in 6 O Alpha Maltosyl Beta Cyclodextrin Research

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopy serves as a fundamental pillar in the study of 6-O-alpha-Maltosyl-beta-cyclodextrin, providing detailed insights into its structure, its interaction with guest molecules, and the conformational changes that occur upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 6-O-alpha-Maltosyl-beta-cyclodextrin Host-Guest Systems (e.g., 1H-NMR, 2D-1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the formation and structure of 6-O-alpha-Maltosyl-beta-cyclodextrin inclusion complexes in solution. sigmaaldrich.comnih.gov By analyzing changes in the chemical shifts of protons, researchers can deduce the geometry of the host-guest complex. nih.gov

When a guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386), the protons located on the interior surface of the cavity (H-3 and H-5) experience a different chemical environment, leading to noticeable shifts in their NMR signals. researchgate.net Similarly, the protons of the guest molecule also exhibit chemical shift changes upon inclusion. researchgate.net The observation of a single set of resonances for both the host and guest molecules indicates that the complexation and decomplexation processes are in fast exchange on the NMR timescale. mdpi.com

One-dimensional ¹H-NMR is used to confirm complex formation and to determine the stability constant of the interaction. sigmaaldrich.com For instance, studies on the complexation of 6-O-alpha-Maltosyl-beta-cyclodextrin with molecules like cholesterol and fucosterol (B1670223) have relied on NMR to confirm inclusion. nih.govnih.gov

Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide definitive evidence of inclusion by detecting spatial proximities between the protons of the host and the guest. nih.gov Cross-peaks in a ROESY spectrum between the inner protons of the 6-O-alpha-Maltosyl-beta-cyclodextrin (H-3, H-5) and the protons of the guest molecule confirm that the guest is indeed located inside the cavity. nih.govnih.gov This method was instrumental in studying the molecular interactions between 6-O-alpha-Maltosyl-beta-cyclodextrin and free cholesterol. nih.gov Furthermore, the stoichiometry of the complex, typically 1:1, can be determined using the continuous variation method (Job's plot) with NMR data. mdpi.com

| Proton | Location on Cyclodextrin | Typical Chemical Shift Change (Δδ, ppm) | Reason for Shift |

|---|---|---|---|

| H-3 | Inner Cavity (Wider Rim) | Large (e.g., +0.1 to +0.3) | Direct interaction with included guest. |

| H-5 | Inner Cavity (Narrower Rim) | Large (e.g., +0.05 to +0.2) | Direct interaction with included guest. |

| H-1, H-2, H-4 | Outer Surface | Small to negligible | Not in direct contact with the guest inside the cavity. |

| H-6 | Outer Surface (Near Primary Hydroxyls) | Small to moderate | May experience some effect if the guest protrudes from the primary side. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique to confirm the formation of an inclusion complex in the solid state. researchgate.net The principle lies in the fact that when a guest molecule is encapsulated within the 6-O-alpha-Maltosyl-beta-cyclodextrin cavity, its vibrational freedoms are restricted, and it is shielded by the host molecule.

This encapsulation leads to changes in the FT-IR spectrum of the complex compared to the spectra of the individual components or their simple physical mixture. researchgate.net Typically, the characteristic absorption bands of the guest molecule may decrease in intensity, shift to different wavenumbers, or disappear entirely. The spectrum of the inclusion complex is often dominated by the strong absorption bands of the much larger cyclodextrin host. For example, significant changes in the stretching vibrations of hydroxyl (-OH), carbonyl (C=O), or other functional groups on the guest molecule are indicative of its inclusion within the less polar environment of the cyclodextrin cavity.

| Functional Group (Guest) | Typical Wavenumber (cm⁻¹) | Observation in Complex | Interpretation |

|---|---|---|---|

| O-H stretch | 3200-3600 | Broadening or shift | Change in hydrogen bonding environment. |

| C=O stretch | 1650-1750 | Reduced intensity or disappearance | Group is shielded inside the hydrophobic cavity. |

| C=C stretch (aromatic) | 1450-1600 | Shift or intensity change | Restriction of the aromatic ring's vibrations. |

| Characteristic Guest Peaks | Various | Masked or absent | Confirmation of guest encapsulation by the host molecule. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and effective method for studying the formation of inclusion complexes in solution, particularly when the guest molecule possesses a suitable chromophore. nih.gov The hydrophobic interior of the 6-O-alpha-Maltosyl-beta-cyclodextrin cavity provides a different microenvironment compared to the bulk aqueous solvent.

When a chromophore-containing guest molecule moves from the polar aqueous solution into the less polar cyclodextrin cavity, changes in its electronic transitions can be observed. This often results in a shift of the maximum absorption wavelength (λmax), which can be a blue shift (hypsochromic) or a red shift (bathochromic), along with a change in molar absorptivity (hyperchromic or hypochromic effect).

By systematically varying the concentration of 6-O-alpha-Maltosyl-beta-cyclodextrin while keeping the guest concentration constant, one can monitor the changes in absorbance. This data can then be used to construct a Benesi-Hildebrand plot, which allows for the determination of the stoichiometry (often 1:1) and the association constant (K) of the complex.

| Equation | Plotted Variables | Information Obtained from Plot |

|---|---|---|

| 1/ΔA = 1/(K * Δε * [G] * [H]) + 1/(Δε * [G]) | Y-axis: 1/ΔA X-axis: 1/[H] | Slope: 1/(K * Δε * [G]) Y-intercept: 1/(Δε * [G]) K (Association Constant) = Intercept / Slope |

| ΔA = Absorbance change, [G] = Guest concentration, [H] = Host concentration, K = Association constant, Δε = Change in molar absorptivity. |

Circular Dichroism for Conformational Analysis of 6-O-alpha-Maltosyl-beta-cyclodextrin

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the conformation of chiral molecules. While 6-O-alpha-Maltosyl-beta-cyclodextrin is chiral, it lacks a strong chromophore in the near-UV region. However, the technique becomes exceptionally useful through a phenomenon known as Induced Circular Dichroism (ICD).

When an achiral guest molecule that contains a chromophore is included within the chiral cavity of 6-O-alpha-Maltosyl-beta-cyclodextrin, the guest's chromophore becomes chirally perturbed by the asymmetric environment of the host. This perturbation induces a CD signal for the guest molecule, which would otherwise be CD-silent. The appearance of an ICD spectrum is unequivocal evidence of host-guest complex formation.

The sign (positive or negative) and intensity of the ICD signals provide valuable information about the geometry of the inclusion complex, including the orientation of the guest molecule relative to the axis of the cyclodextrin cavity. By titrating a guest solution with increasing amounts of 6-O-alpha-Maltosyl-beta-cyclodextrin and monitoring the change in the ICD signal, one can calculate the stability constant of the complex, similar to methods used in UV-Vis spectroscopy. This technique, often used in conjunction with NMR, offers deep insights into the conformational specifics of the host-guest interaction.

Thermal Analysis for Complex Stability and Formation

Thermal analysis methods measure changes in the physical properties of a substance as a function of temperature. They are essential for characterizing the solid-state properties of 6-O-alpha-Maltosyl-beta-cyclodextrin complexes.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to confirm the formation of an inclusion complex in the solid state and to assess its thermal stability. The DSC thermogram of a pure crystalline guest molecule typically shows a sharp endothermic peak corresponding to its melting point.

Upon formation of an inclusion complex with 6-O-alpha-Maltosyl-beta-cyclodextrin, the guest molecule is dispersed on a molecular level within the host matrix, forming a new solid phase. Consequently, the characteristic melting peak of the guest often shifts to a different temperature, decreases in intensity, broadens, or disappears completely in the thermogram of the complex. The disappearance of the guest's melting peak is considered strong evidence of inclusion complex formation. In a study comparing the complexation of fucosterol with both β-cyclodextrin and 6-O-alpha-Maltosyl-beta-cyclodextrin, DSC analysis showed that the maltosyl derivative was effective in producing an amorphous complex, highlighting its different inclusion behavior. nih.gov This amorphization can lead to an increase in the thermal stability of the guest molecule.

| Sample | Observed Thermal Events (Endothermic Peaks) | Interpretation |

|---|---|---|

| Guest Molecule | Sharp peak at its melting point (e.g., 150°C) | Characteristic melting of the pure crystalline substance. |

| 6-O-alpha-Maltosyl-beta-cyclodextrin | Broad peak for dehydration (e.g., ~100°C), decomposition at high temp (>250°C) | Loss of water and thermal decomposition of the host. |

| Physical Mixture | Peaks for both guest melting and host dehydration are visible. | Simple mixture of two separate crystalline phases. |

| Inclusion Complex | Guest melting peak is absent or significantly shifted/broadened. | Formation of a new solid phase; guest is molecularly dispersed. nih.gov |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides valuable insights into the thermal stability and composition of 6-O-alpha-Maltosyl-beta-cyclodextrin and its inclusion complexes. The analysis involves heating the sample at a constant rate and recording the weight loss that occurs due to processes like dehydration and decomposition.

In the study of cyclodextrins, TGA curves typically reveal distinct stages of mass loss. For the parent β-cyclodextrin, the first weight loss, occurring around 100 °C, is attributed to the evaporation of water molecules harbored within the central cavity. researchgate.net A second, more significant weight loss occurs at much higher temperatures (e.g., above 300 °C), corresponding to the thermal decomposition of the cyclodextrin macrocycle itself. researchgate.net

When 6-O-alpha-Maltosyl-beta-cyclodextrin forms an inclusion complex with a guest molecule, the resulting TGA thermogram is altered. The thermal profile of the guest molecule is often modified, typically showing an increase in decomposition temperature. nih.gov This shift to a higher temperature indicates that the guest molecule is protected within the cyclodextrin cavity, enhancing its thermal stability. nih.gov Such data confirms the successful formation of a stable inclusion complex. nih.gov TGA can also be employed to estimate the stoichiometric ratio of guest-to-host in solid-state complexes by carefully analyzing the mass loss percentages at each decomposition stage. osti.gov

Diffraction Techniques for Supramolecular Structure Determination

X-ray Powder Diffractometry (PXRD)

X-ray Powder Diffractometry (PXRD) is an essential non-destructive technique for investigating the solid-state characteristics of materials, making it one of the most definitive methods for confirming the formation of inclusion complexes. scispace.com The technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. youtube.com Crystalline substances, such as pure guest molecules or the cyclodextrin itself, produce a diffraction pattern with a series of sharp, well-defined peaks at specific angles, which are characteristic of their specific crystal lattice structure. scispace.comresearchgate.net

The formation of an inclusion complex between a guest molecule and 6-O-alpha-Maltosyl-beta-cyclodextrin results in the creation of a new solid phase with a different crystal structure. This change is directly observable in the PXRD pattern. Evidence of complexation includes:

A significant decrease in the intensity of the characteristic diffraction peaks of the pure components. aua.gr

The appearance of new peaks not present in the patterns of the individual starting materials. scispace.com

The complete disappearance of the crystalline peaks of the guest, replaced by a very diffuse pattern (an amorphous "halo"), indicating that the guest molecule is molecularly dispersed within the cyclodextrin matrix rather than existing as a separate crystalline phase. scispace.comresearchgate.net

In a study comparing the inclusion behavior of fucosterol with maltosyl-beta-cyclodextrin and β-cyclodextrin, PXRD analysis showed that the complex with maltosyl-beta-cyclodextrin produced an amorphous structure, confirming successful inclusion. nih.gov Similarly, research on a fraxinellone (B1674054) complex with 6-O-alpha-Maltosyl-beta-cyclodextrin utilized PXRD to verify the formation of the inclusion complex. nih.gov

| Sample Type | Expected PXRD Pattern | Interpretation |

| Pure Guest Molecule | Series of sharp, intense peaks | Crystalline structure. scispace.com |

| Pure Cyclodextrin | Characteristic crystalline or amorphous pattern | Defines the host's initial state. researchgate.net |

| Physical Mixture | A simple superposition of the patterns of the two individual components | No new solid phase formed. aua.gr |

| Inclusion Complex | A new, unique pattern or a diffuse amorphous halo | Formation of a new solid phase; guest is encapsulated. scispace.comnih.gov |

Microscopic Techniques for Morphological Assessment

Scanning Electron Microscopy (SEM) for Inclusion Complexes

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and morphology of solid materials at high magnification. In the context of cyclodextrin research, SEM provides direct visual evidence of the physical changes that occur upon the formation of an inclusion complex. researchgate.net The interaction between the host (6-O-alpha-Maltosyl-beta-cyclodextrin) and a guest molecule leads to a new solid-state phase, which typically possesses a distinct particle shape, size, and surface texture compared to the original components. nih.gov

Pure β-cyclodextrin, for instance, often appears as well-defined, irregular, or block-shaped crystalline particles. nih.govresearchgate.net Guest molecules also have their own characteristic morphology. When an inclusion complex is successfully prepared, the SEM images reveal a new morphological entity. The original crystalline shapes of the starting materials are replaced by particles that may be more amorphous, spherical, or aggregated, with a different size distribution. researchgate.netnih.gov This clear alteration in surface morphology serves as strong confirmatory evidence that a new substance—the inclusion complex—has been formed, rather than a simple physical mixture of the components. nih.govmdpi.com

Mass Spectrometry for Molecular Identification and Complex Stoichiometry

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization mass spectrometry technique that is particularly well-suited for the analysis of non-volatile, thermally labile, and high molecular weight compounds, such as cyclodextrins and their derivatives. creative-proteomics.comwikipedia.org The method involves bombarding a sample, which has been dissolved in a non-volatile liquid matrix like glycerol, with a high-energy beam of neutral atoms (commonly argon or xenon). wikipedia.orgillinois.edu This process causes the desorption and ionization of sample molecules, typically producing intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. wikipedia.org

In the study of 6-O-alpha-Maltosyl-beta-cyclodextrin inclusion complexes, FAB-MS is a valuable tool for confirming the identity of the complex and determining its host-guest stoichiometry. researchgate.net The mass spectrum of a complex will exhibit a quasimolecular ion peak corresponding to the mass of the intact, non-covalent host-guest assembly. researchgate.net By analyzing the mass-to-charge ratio (m/z) of this peak, researchers can verify the association and determine the ratio of host to guest molecules (e.g., 1:1, 1:2). nih.govresearchgate.net For example, the observation of a protonated ion corresponding to the combined molecular weights of one molecule of 6-O-alpha-Maltosyl-beta-cyclodextrin and one guest molecule provides clear evidence for the formation of a 1:1 inclusion complex in the gas phase. researchgate.net

| Feature | Description |

| Ionization Method | Soft ionization using a high-energy beam of neutral atoms (e.g., Ar, Xe). creative-proteomics.com |

| Sample Preparation | Sample is dissolved in a liquid matrix (e.g., glycerol). illinois.edu |

| Primary Ion Observed | Quasimolecular ions, typically [M+H]⁺ (protonated molecule). wikipedia.orgillinois.edu |

| Application for Complexes | Determination of host-guest stoichiometry (e.g., 1:1, 1:2) by identifying the mass of the intact complex. nih.govresearchgate.net |

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. Its principle relies on measuring the time it takes for an ion to travel a fixed distance in a field-free region. nist.govnih.gov Lighter ions travel faster and reach the detector sooner than heavier ions, allowing for their separation based on mass. nist.gov This method is particularly well-suited for large, non-volatile, and thermally labile molecules like cyclodextrins and their derivatives.

In the context of cyclodextrin research, TOF-MS is often coupled with soft ionization techniques, most notably Matrix-Assisted Laser Desorption/Ionization (MALDI). MALDI-TOF-MS is instrumental in providing valuable information about the molecular weight and the distribution of species in complex mixtures of cyclodextrin derivatives. nih.govresearchgate.net For instance, in the analysis of libraries of polymerizable β-cyclodextrin derivatives, MALDI-TOF-MS successfully identified the masses of the various molecular ions that constituted the product library. nist.govnih.gov

Research findings from MALDI-TOF-MS analysis of modified cyclodextrins reveal a quasi-Gaussian distribution of ionic abundance, with spectra showing numerous mass peaks corresponding to different degrees of substitution. nih.govresearchgate.net This provides crucial data regarding the mass, structure, and characteristics of the synthesized products. nist.govnih.gov

Table 1: Summary of MALDI-TOF-MS Findings for a Polymerizable β-Cyclodextrin Derivative Library

| Parameter | Finding | Source |

| Ionization Technique | Matrix-Assisted Laser Desorption/Ionization (MALDI) | nist.govnih.govresearchgate.net |

| Mass Analyzer | Time-of-Flight (TOF) | nist.govnih.govresearchgate.net |

| Observed Mass Range | ~1500 g/mol to 2900 g/mol | nist.govnih.gov |

| Central Peak Mass | Approximately 2000 g/mol | nist.govresearchgate.net |

| Ion Abundance Profile | Quasi-Gaussian Configuration | nih.govresearchgate.net |

| Information Gained | Masses of molecular ions, product distribution, structural characteristics | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Cellular Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the quantitative analysis of compounds within complex biological matrices, a critical component of cellular and pharmacokinetic studies. nih.govshimadzu.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. dshs-koeln.deresearchgate.net For cyclodextrin derivatives like 6-O-alpha-Maltosyl-beta-cyclodextrin, LC-MS/MS methods are developed to accurately measure their concentrations in biological fluids such as plasma and cerebrospinal fluid (CSF). nih.gov

The development of sensitive and robust LC-MS/MS assays has been crucial for studying the behavior of cyclodextrins in biological systems. For example, a validated method for 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in human plasma and CSF utilized reversed-phase ultra-performance liquid chromatography (RP-UPLC) coupled with MS/MS. nih.gov Sample preparation typically involves a straightforward protein precipitation step. nih.govresearchgate.net Such assays offer significant advantages over previous methods, demonstrating approximately 100-fold greater sensitivity. nih.gov This enhanced sensitivity allows for the determination of pharmacokinetic parameters and provides insights into the absorption, distribution, metabolism, and excretion of the compound, which are essential for evaluating its potential in cellular applications.

Table 2: Example of LC-MS/MS Method Parameters for Cyclodextrin Derivative Quantification in Human Plasma

| Parameter | Description | Source |

| Technique | Reversed Phase Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-UPLC-MS/MS) | nih.gov |

| Sample Matrix | Human Plasma, Cerebrospinal Fluid (CSF) | nih.gov |

| Sample Preparation | Protein Precipitation | nih.govresearchgate.net |

| Chromatography Column | C18-bonded silica (B1680970) | nih.govnih.gov |

| Detection Mode | Electrospray Ionization (ESI), Positive Selected-Ion Mode | researchgate.net |

| Lower Limit of Quantitation (LLOQ) | 50.0 ng/mL (in plasma) | nih.gov |

| Key Advantage | High sensitivity and specificity for complex biological samples | nih.gov |

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are central to the purification and analysis of 6-O-alpha-Maltosyl-beta-cyclodextrin, ensuring the separation of the target compound from unreacted starting materials, byproducts, and other isomers that may form during synthesis.

High-Performance Liquid Chromatography (HPLC) in Reaction Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reaction mixtures in the synthesis and purification of 6-O-alpha-Maltosyl-beta-cyclodextrin. researchgate.netnih.gov It is employed to monitor the progress of the enzymatic or chemical reaction, identify the components in the product mixture, and determine the purity of the isolated compound. researchgate.netresearchgate.net

The separation of cyclodextrin derivatives by HPLC can be challenging due to their structural similarity. However, specialized columns and detection methods have been developed to achieve effective resolution. For instance, polymer-based amino columns, such as the Asahipak NH2P-50 4E, have been used to successfully separate α-, β-, and γ-cyclodextrins with high resolution and short elution times. shodex.com The analysis of reaction products often involves separating the desired maltosyl-β-cyclodextrin from unreacted β-cyclodextrin and maltose (B56501). researchgate.net

Detection methods are chosen based on the properties of the analytes. Since cyclodextrins lack a strong UV chromophore, detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are commonly used. sielc.com Method development focuses on optimizing the mobile phase composition, column type, and detector to achieve the best possible separation and quantification of all components in the reaction product mixture. arikesi.or.idmdpi.com

Table 3: Examples of HPLC Conditions for Cyclodextrin Analysis

| Application | Column Type | Mobile Phase | Detector | Source |

| Separation of α-, β-, γ-Cyclodextrins | Asahipak NH2P-50 4E (polymer-based amino) | Acetonitrile (B52724)/Water | Refractive Index (RI) | shodex.com |

| Analysis of β-Cyclodextrin and Hydroxypropyl-β-Cyclodextrin | Primesep S2 (mixed-mode) | Acetonitrile/Buffer | Evaporative Light Scattering Detector (ELSD) | sielc.com |

| Determination of β-Cyclodextrin in Plasma | C18-bonded silica | Methanol/Water | Refractive Index (RI) | nih.gov |

| Analysis of Fraxinellone-Cyclodextrin Inclusion Complex | C18 | Not specified | Not specified | nih.gov |

Host Guest Inclusion Complexation: Mechanisms and Thermodynamics of 6 O Alpha Maltosyl Beta Cyclodextrin

Fundamental Principles of Inclusion Complex Formation with 6-O-alpha-Maltosyl-beta-cyclodextrin

6-O-alpha-Maltosyl-beta-cyclodextrin, a derivative of beta-cyclodextrin (B164692), is a cyclic oligosaccharide composed of seven glucopyranose units, with a maltose (B56501) molecule attached to the primary hydroxyl side of one of these units. This structure results in a molecule with a truncated cone or toroidal shape, characterized by a hydrophilic exterior and a non-polar, lipophilic internal cavity. biosynth.comoatext.com This unique architecture is the fundamental basis for its ability to form inclusion complexes with a wide variety of "guest" molecules. oatext.comoatext.com

While the hydrophobic effect is a primary driver, the stability of the resulting supramolecular complex is achieved through a combination of non-covalent interactions between the host and the guest molecule. mdpi.com These interactions include hydrogen bonding, van der Waals forces, and electrostatic forces, which collectively determine the specificity and stability of the inclusion complex. researchgate.netmdpi.com The substitution of a maltosyl group on the beta-cyclodextrin structure can influence the binding ability compared to the parent molecule, in part by enhancing aqueous solubility. researchgate.net

Molecular Interaction Mechanisms within 6-O-alpha-Maltosyl-beta-cyclodextrin Complexes

The stability of an inclusion complex is not the result of a single force but rather the sum of several weaker, non-covalent interactions. The specific contributions of these forces depend on the physicochemical properties of both the 6-O-alpha-Maltosyl-beta-cyclodextrin host and the encapsulated guest molecule.

Hydrogen bonds, with an energy of approximately 5–40 kJ/mol, can play a significant role in the formation and stabilization of inclusion complexes. mdpi.com These interactions typically occur between the hydroxyl groups located on the rims of the 6-O-alpha-Maltosyl-beta-cyclodextrin cone and polar functional groups (such as -OH, -NH2, -COOH) on the guest molecule. physchemres.org The maltosyl substituent provides additional hydroxyl groups that can participate in this bonding. While the interior of the cavity is predominantly hydrophobic, these hydrogen bonding interactions at the entrance of the cavity can contribute to the orientation and selective binding of the guest molecule. researchgate.net For instance, studies involving the chiral recognition of tryptophan enantiomers have indicated that intermolecular hydrogen bonding is a dominant factor in achieving effective differentiation. alfa-chemistry.com

Electrostatic forces, including dipole-dipole and ion-dipole interactions, contribute to the binding energy, particularly when the guest molecule possesses a permanent dipole or is ionic. researchgate.net The hydroxyl groups on the exterior of the 6-O-alpha-Maltosyl-beta-cyclodextrin molecule make the rims polar, allowing for electrostatic interactions with suitably charged or polarized guests.

Furthermore, the cyclodextrin (B1172386) molecule is not entirely rigid. The inclusion of a guest molecule can induce a conformational change, leading to a more favorable "induced fit." physchemres.org This can involve slight alterations in the geometry of the cyclodextrin cavity, transforming it from a rounder to a more oval shape to better accommodate the guest. physchemres.org Conversely, the encapsulation process restricts the conformational freedom of the guest molecule and can reduce the flexibility of the host, which can have an unfavorable entropic effect that is overcome by the other favorable interactions. nih.gov

Once a guest molecule is situated within the cavity of 6-O-alpha-Maltosyl-beta-cyclodextrin, van der Waals forces become a critical component of complex stabilization. mdpi.commdpi.com These forces, which include transient dipole-induced dipole interactions, are weak individually (~1–10 kJ/mol) but become substantial when summed over the large contact surface area between the interior of the host cavity and the guest molecule. researchgate.netmdpi.com The strength of these interactions is highly dependent on the distance between the guest and the cavity wall, meaning a close fit between the host and guest is necessary to maximize this stabilizing contribution.

| Interaction Type | Description | Role in Complexation |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen) and another nearby electronegative atom. | Contributes to guest orientation and specificity, particularly for polar guests interacting with the hydroxyl groups at the cavity rims. physchemres.org |

| Hydrophobic Interactions | The tendency of non-polar substances to aggregate in an aqueous solution and exclude water molecules. | A primary driving force, pushing non-polar guests out of the bulk water and into the non-polar cyclodextrin cavity. researchgate.net |

| Electrostatic Forces | Attractive or repulsive forces between entities with electric charges, including dipole-dipole and ion-dipole interactions. | Influences the binding of polar or charged guest molecules. researchgate.net |

| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Provides significant stabilization once the guest is inside the cavity, dependent on a close fit between host and guest. mdpi.commdpi.com |

Stoichiometry of 6-O-alpha-Maltosyl-beta-cyclodextrin Inclusion Complexes

The stoichiometry of an inclusion complex refers to the molar ratio of the host (6-O-alpha-Maltosyl-beta-cyclodextrin) to the guest molecule(s) in the final complex. The most frequently observed stoichiometry for cyclodextrin complexes is 1:1, where one host molecule encapsulates one guest molecule. nih.gov However, other arrangements, such as 1:2 (one host, two guests), 2:1 (two hosts, one guest), or 2:2, are also possible, depending on the relative sizes, shapes, and concentrations of the host and guest molecules. nih.govscispace.com

The determination of stoichiometry is a critical step in characterizing an inclusion complex and is often accomplished using methods such as phase solubility studies or the continuous variation method (Job's plot). mdpi.commdpi.com Research on 6-O-alpha-Maltosyl-beta-cyclodextrin has revealed the formation of complexes with various stoichiometries. For example, it has been shown to form a 1:1 complex with the antioxidant polydatin. alfa-chemistry.com Similarly, phase solubility analysis indicated a 1:1 binding ratio with the natural compound fraxinellone (B1674054). tandfonline.com In its interaction with fucosterol (B1670223), a 1:1 complexation was found to be favored in solution, though solid complexes were isolated in a 1:3 ratio. nih.gov When interacting with free cholesterol, 6-O-alpha-Maltosyl-beta-cyclodextrin forms higher-order soluble complexes, which may indicate a 1:2 (host:guest) stoichiometry. mdpi.com

| Guest Molecule | Reported Stoichiometry (Host:Guest) | Reference |

|---|---|---|

| Polydatin | 1:1 | alfa-chemistry.com |

| Fraxinellone | 1:1 | tandfonline.com |

| Fucosterol | 1:1 (in solution), 1:3 (in solid state) | nih.gov |

| Free Cholesterol | Higher-order (e.g., 1:2) | mdpi.com |

Thermodynamic Parameters of Complexation (e.g., Formation Constants, Binding Energies)

The formation of inclusion complexes between 6-O-alpha-maltosyl-beta-cyclodextrin and guest molecules is governed by a delicate interplay of thermodynamic forces. The stability of these complexes is quantitatively described by parameters such as the formation constant (also known as stability or binding constant, Kc or Kf) and binding energies (ΔE). These parameters provide insight into the strength and spontaneity of the host-guest association.

A higher formation constant indicates a more stable complex and a stronger binding affinity between the host and guest molecules. For instance, the complexation of 6-O-alpha-maltosyl-beta-cyclodextrin with the analgesic and antipyretic drug paracetamol has been investigated. The stability constant (Kc) for this 1:1 complex was determined to be 2,223.25 M⁻¹, highlighting a significant binding affinity. nih.gov This value is notably higher than that of paracetamol with unmodified beta-cyclodextrin (16.75 M⁻¹), alpha-cyclodextrin (5.69 M⁻¹), and gamma-cyclodextrin (4.73 M⁻¹), indicating that the maltosyl substitution enhances the complexation capability with this particular guest. nih.gov

Theoretical calculations, such as those based on quantum mechanics/molecular mechanics (QM/MM), can further elucidate the energetics of complexation. For the inclusion complex of isoliquiritigenin (ILTG) with 6-O-alpha-maltosyl-beta-cyclodextrin, the interaction energy (ΔEInt) was calculated to be -14.66 kcal/mol in the gas phase and -10.97 kcal/mol in water. nih.gov The negative values signify a favorable, exothermic interaction. The difference in binding energy between the gas phase and water highlights the significant role of the solvent in the complexation process.

The stoichiometry of these complexes is frequently found to be 1:1, meaning one molecule of 6-O-alpha-maltosyl-beta-cyclodextrin encapsulates one guest molecule. nih.govnih.gov However, other stoichiometries can also occur depending on the size and shape of the guest molecule. For example, while 1:1 complexation was predominant for fucosterol with 6-O-alpha-maltosyl-beta-cyclodextrin, solid complexes could be obtained in a 1:3 molar ratio. nih.gov

The binding ability of 6-O-alpha-maltosyl-beta-cyclodextrin has also been compared with other cyclodextrins for a series of fluorescent dyes. In a study involving ammonium 8-anilino-1-naphthalenesulfonate (ANS), sodium 2-(p-toluidino)naphthalene-6-sulfonate (TNS), Acridine Red (AR), and Rhodamine B (RhB), the binding ability of the cyclodextrin hosts generally decreased in the order: beta-cyclodextrin > mono[2-O-(2-hydroxypropyl)]-beta-cyclodextrin > mono(6-O-alpha-maltosyl)-beta-cyclodextrin. This suggests that for these specific guests, the maltosyl substituent may slightly hinder the inclusion process compared to the parent beta-cyclodextrin.

Table 1: Thermodynamic Parameters of 6-O-alpha-Maltosyl-beta-cyclodextrin Complexation

| Guest Molecule | Method | Thermodynamic Parameter | Value |

|---|---|---|---|

| Paracetamol | Phase Solubility | Stability Constant (Kc) | 2,223.25 M⁻¹ nih.gov |

| Isoliquiritigenin | QM/MM Calculation | Interaction Energy (ΔEInt) in gas phase | -14.66 kcal/mol nih.gov |

Influence of Environmental Factors on Complexation Dynamics (e.g., Solvent Effects, Temperature)

The dynamics of host-guest inclusion complexation involving 6-O-alpha-maltosyl-beta-cyclodextrin are not static but are significantly influenced by the surrounding environment. Key factors such as the choice of solvent and the ambient temperature can alter the stability and formation kinetics of the inclusion complexes.

Solvent Effects: The solvent plays a crucial role in the thermodynamics of complexation. The formation of an inclusion complex in an aqueous solution is largely driven by the hydrophobic effect. The hydrophobic cavity of the cyclodextrin provides a favorable environment for a nonpolar guest molecule to escape the highly polar water environment.

The influence of the solvent is evident in the calculated binding energies for the isoliquiritigenin/6-O-alpha-maltosyl-beta-cyclodextrin complex, which are significantly different in the gas phase compared to in water. nih.gov The less negative interaction energy in water (-10.97 kcal/mol) compared to the gas phase (-14.66 kcal/mol) suggests that the presence of water molecules, or solvation effects, impacts the stability of the complex. nih.gov

Furthermore, the addition of co-solvents can have a destabilizing effect on cyclodextrin complexes. For example, ethanol as a co-solvent can lower the polarity of the medium, which reduces the driving force for a nonpolar guest molecule to enter the cyclodextrin cavity. nih.gov The co-solvent molecules can also compete with the guest molecule for a position within the cyclodextrin cavity. nih.gov

Temperature: Temperature is another critical parameter that can affect the stability of inclusion complexes. Generally, the formation of inclusion complexes is an exothermic process, meaning that an increase in temperature will typically lead to a decrease in the stability constant (Kc) of the complex, in accordance with Le Chatelier's principle. This inverse relationship between temperature and complex stability has been observed for various cyclodextrin complexes. While specific studies detailing the effect of a range of temperatures on the formation constant of 6-O-alpha-maltosyl-beta-cyclodextrin complexes are not abundant, the general principles of thermodynamics suggest that such a relationship would hold true. Computational studies can also provide insights into how temperature affects complex stoichiometry and stability. mdpi.com

Computational and Theoretical Modeling Studies of 6 O Alpha Maltosyl Beta Cyclodextrin Systems

Molecular Docking Simulations for Binding Orientations and Selectivity

Molecular docking is a computational technique fundamental to predicting the preferred orientation of a guest molecule when it binds to the cavity of a host, such as 6-O-alpha-Maltosyl-beta-cyclodextrin. This method is crucial for understanding the initial binding event and the selectivity of the cyclodextrin (B1172386) for various guest molecules. The process involves computationally placing the ligand (guest) into the binding site of the receptor (host) in numerous possible conformations and orientations. A scoring function is then employed to estimate the binding affinity for each pose, with lower binding energy scores typically indicating a more stable and favorable interaction. mdpi.comnih.gov

In the study of cyclodextrin inclusion complexes, molecular docking helps to:

Identify the most probable binding pose of a guest molecule within the cyclodextrin cavity.

Estimate the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol). nih.gov

Elucidate the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. mdpi.com

For instance, in studies involving various β-cyclodextrin derivatives, molecular docking has been used to rationalize experimental findings by proposing the most stable arrangement of the guest molecule. nih.gov The binding energies calculated from docking can be compared across different cyclodextrins to predict which derivative might form the most stable complex with a particular guest. nih.govmdpi.com For example, a comparative docking study of the drug finasteride (B1672673) with several β-cyclodextrin derivatives revealed varying binding energies, suggesting differences in complex stability. nih.gov

While specific docking studies focusing solely on 6-O-alpha-Maltosyl-beta-cyclodextrin are part of broader research, the principles remain the same. The initial conformations generated by docking are often the starting point for more rigorous computational methods like molecular dynamics simulations. mdpi.com

| Cyclodextrin Derivative | Binding Energy (kcal/mol) |

| Dimethyl-β-cyclodextrin (DM-β-CyD) | -6.3 |

| Hydroxypropyl-β-cyclodextrin (HP-β-CyD) | -5.5 |

| Sulfobutyl ether-β-cyclodextrin (SBE-β-CyD) | -4.1 |

| Carboxymethyl-β-cyclodextrin (CM-β-CyD) | -3.0 |

| β-Cyclodextrin (β-CyD) | -3.1 |

| Data sourced from a molecular docking study on finasteride inclusion complexes. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecular systems, making them ideal for studying the dynamic nature of 6-O-alpha-Maltosyl-beta-cyclodextrin and its inclusion complexes. nih.gov Unlike static modeling, MD simulations track the movements and interactions of all atoms in the system over time, providing a detailed picture of conformational dynamics, structural stability, and the influence of the solvent. nih.govscielo.br

Key insights gained from MD simulations of cyclodextrin systems include:

Conformational Flexibility: MD simulations reveal the inherent flexibility of the cyclodextrin macrocycle and any appended groups, such as the maltosyl unit. In aqueous solutions, cyclodextrins exhibit significant conformational freedom, which is crucial for their ability to adapt to and encapsulate guest molecules. scielo.brrsc.orgscispace.com

Complex Stability: By simulating the inclusion complex over an extended period (from nanoseconds to microseconds), researchers can assess its stability. The guest molecule may remain securely within the cavity, or it may partially or fully dissociate, providing information on the strength and nature of the binding. rawdatalibrary.net

Solvation Effects: The role of water molecules in the binding process is critical. MD simulations explicitly model the solvent, showing how water molecules are displaced from the hydrophobic cavity upon guest inclusion—a key driving force for complex formation. scielo.brscispace.com

Interaction Analysis: The trajectories generated by MD simulations can be analyzed to detail the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the host-guest complex over time. nih.gov

A notable study combined microsecond-timescale classical MD simulations with other computational methods to investigate the inclusion complexes of formononetin (B1673546) with both β-cyclodextrin and 6-O-alpha-Maltosyl-beta-cyclodextrin (M-beta-CD). rawdatalibrary.net The simulations analyzed the dynamics of the guest molecule within the cyclodextrin cavity, revealing how the additional maltosyl chain contributes to the stability of the complex through enhanced non-covalent interactions. rawdatalibrary.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches (e.g., ONIOM) for Detailed Energetic Analysis

To achieve a balance between computational accuracy and feasibility for large systems like 6-O-alpha-Maltosyl-beta-cyclodextrin complexes, researchers often turn to hybrid QM/MM methods. The "Our own N-layered Integrated molecular Orbital and Molecular mechanics" (ONIOM) method is a prominent example of this approach. researchgate.net

The ONIOM method partitions the molecular system into different layers that are treated with different levels of theory:

The QM Layer: The most critical part of the system, typically the guest molecule and the immediate interacting residues of the cyclodextrin cavity, is treated with a high-level, accurate quantum mechanics method. This allows for a precise description of electronic effects, bond breaking/formation, and charge transfer involved in the interaction.

The MM Layer: The remainder of the system, such as the bulk of the cyclodextrin structure and the solvent, is treated with a less computationally demanding molecular mechanics force field.

A study on the inclusion complex of formononetin with 6-O-alpha-Maltosyl-beta-cyclodextrin utilized a two-layered ONIOM method (wB97X-D/6-311+G(d,p):PM7) to obtain accurate energetic descriptions. rawdatalibrary.net This analysis revealed that the maltosyl chain provides additional non-covalent interactions, leading to a more favorable complexation energy compared to the parent β-cyclodextrin. rawdatalibrary.net The study successfully identified the optimal orientation of the guest within the host cavity and quantified the energetic advantage conferred by the maltosyl substituent. rawdatalibrary.net

Table 2: Energetic Analysis of Formononetin Inclusion Complexes using ONIOM

| Inclusion Complex | Complexation Energy (kJ/mol) | Gibbs Free Energy (kJ/mol) |

| M-beta-CD1:FMN | -239.25 | -221.55 |

| This data highlights the favorable energetics of the formononetin (FMN) complex with a specific conformation of 6-O-alpha-Maltosyl-beta-cyclodextrin (M-beta-CD1), as calculated by the QM/MM method. rawdatalibrary.net |

Density Functional Theory (DFT) Applications in Cyclodextrin Research

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and energetics of molecules. acs.org In the context of cyclodextrin research, DFT provides high-accuracy insights that are often used to benchmark or supplement lower-level methods. mdpi.com

Applications of DFT in studying cyclodextrin systems include:

Geometric Optimization: DFT is used to find the lowest energy (most stable) three-dimensional structure of the cyclodextrin and its inclusion complexes. nih.govmdpi.com

Energetic Calculations: It provides accurate calculations of complexation and interaction energies, helping to quantify the stability of host-guest complexes. acs.orgmdpi.com

Electronic Property Analysis: DFT can be used to calculate electronic properties such as molecular orbital energies (HOMO, LUMO), charge distribution, and dipole moments. mdpi.com This information is valuable for understanding charge transfer processes and the nature of intermolecular forces. nih.govsuprabank.org

Spectroscopic Parameter Prediction: DFT calculations can help in interpreting experimental spectra, such as NMR, by predicting chemical shifts. nih.gov

While studies focusing exclusively on 6-O-alpha-Maltosyl-beta-cyclodextrin using DFT are not prominently available, the methodology is widely applied to various cyclodextrin derivatives. mdpi.comnih.govmdpi.com For example, DFT has been used to study the inclusion of various guest molecules into β-cyclodextrin and its derivatives, elucidating the role of dispersion forces and hydrogen bonds in complex stabilization. suprabank.org Research has shown that including dispersion corrections (e.g., DFT-D3) is crucial for accurately predicting the interaction energies in these non-covalently bound systems. mdpi.com

Advanced Computational Methodologies for Interaction Analysis

Beyond standard docking and dynamics simulations, more advanced computational methodologies are employed to dissect the intricate non-covalent interactions that govern the formation and stability of cyclodextrin complexes.

Independent Gradient Model (IGM): The Independent Gradient Model is a technique used for the visualization and analysis of both intramolecular and intermolecular interactions. researchgate.netchemrxiv.orgnih.gov It is particularly advantageous over other methods because it can clearly distinguish between interactions within different molecular fragments (intra-fragment) and between them (inter-fragment). researchgate.netchemrxiv.org IGM generates 3D isosurfaces that graphically represent weak interactions like hydrogen bonds, van der Waals forces, and π-π stacking, providing an intuitive picture of how the host and guest molecules are held together. researchgate.netnih.gov A recent enhancement, IGM based on Hirshfeld partition (IGMH), provides a more rigorous physical basis by using atomic densities derived from the actual molecular electron density. chemrxiv.orgnih.gov

Binding Energy Distribution Analysis Method (BEDAM): BEDAM is a molecular dynamics-based approach for calculating absolute binding free energies. nih.gov It has been successfully applied to large sets of β-cyclodextrin host-guest systems to achieve converged estimates of standard binding free energies. nih.gov This method accounts for crucial thermodynamic factors such as conformational strain and entropy loss upon binding, which are often challenging to model accurately. nih.gov Studies using BEDAM have highlighted that while direct interaction energies are important, accounting for the reorganization effects (both energetic and entropic costs of binding) is critical for accurately predicting binding affinities, especially for flexible guest molecules. nih.gov

These advanced methods provide a deeper quantitative and qualitative understanding of the molecular recognition process in 6-O-alpha-Maltosyl-beta-cyclodextrin systems, guiding the rational design of cyclodextrin-based applications.

Functional Research Applications of 6 O Alpha Maltosyl Beta Cyclodextrin

Molecular Encapsulation for Bioactive Compound Stabilization and Enhancement

Molecular encapsulation is a primary function of 6-O-alpha-Maltosyl-beta-cyclodextrin, wherein a "guest" molecule is enclosed within the "host" cyclodextrin (B1172386) cavity. This process, forming an inclusion complex, can significantly alter the physicochemical properties of the guest molecule, leading to improved stability and utility in research contexts.

A significant challenge in the study of many bioactive compounds is their poor water solubility, which can hinder experimental assays. nih.gov 6-O-alpha-Maltosyl-beta-cyclodextrin (also referred to as G₂-β-CD) effectively addresses this limitation by forming water-soluble inclusion complexes. nih.gov The exterior of the cyclodextrin molecule is hydrophilic, allowing the entire host-guest complex to dissolve readily in aqueous solutions, thereby increasing the apparent solubility of the entrapped lipophilic guest molecule. touro.eduwisdomlib.org

Research has demonstrated the superior solubilizing capacity of G₂-β-CD compared to other cyclodextrin derivatives for certain compounds. For example, in a study with the poorly water-soluble compound fraxinellone (B1674054), G₂-β-CD exhibited the highest solubilizing effect among a series of cyclodextrins, including β-CD, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutyl ether β-cyclodextrin (SBE-β-CD). nih.gov The formation of a stable inclusion complex was confirmed through various analytical techniques, which highlighted the role of G₂-β-CD in significantly enhancing the aqueous concentration of fraxinellone. nih.gov Similarly, G₂-β-CD has been shown to form soluble inclusion complexes with cholesterol, a notoriously insoluble lipid, facilitating its study in cellular models. chemsrc.comnih.govnih.gov The mechanism involves the insertion of the hydrophobic guest molecule into the cyclodextrin's nonpolar cavity, driven by the exclusion of high-energy water molecules from the cavity and favorable van der Waals interactions. wisdomlib.org

| Cyclodextrin Derivative | Resulting Fraxinellone Solubility (mg/mL) | Reference |

|---|---|---|

| β-CD | 6.8 | nih.gov |

| HP-β-CD | 10.5 | nih.gov |

| SBE-β-CD | 9.4 | nih.gov |

| 6-O-alpha-Maltosyl-beta-cyclodextrin (G₂-β-CD) | 12.8 | nih.gov |

Many bioactive compounds are susceptible to degradation from environmental factors such as light, heat, and oxidation. nih.gov The encapsulation of these sensitive molecules within the protective cavity of 6-O-alpha-Maltosyl-beta-cyclodextrin can significantly enhance their stability. By shielding the guest molecule from the external environment, the cyclodextrin host minimizes its exposure to degradative agents. nih.gov

This photoprotective effect is a well-documented application for cyclodextrins in general. nih.govmdpi.com For instance, research on various photosensitive drugs has shown that their inclusion in a cyclodextrin cavity can markedly decrease light-induced decomposition. nih.gov The cyclodextrin molecule effectively acts as a physical barrier, preventing photons from reaching the labile parts of the guest molecule. This stabilization is crucial for maintaining the integrity of compounds during storage and experimentation, ensuring that their observed biological or chemical activity is not compromised by degradation artifacts.

In a research setting, the ability to control the release of a bioactive compound is essential for studying its effects over time. Inclusion complexes with 6-O-alpha-Maltosyl-beta-cyclodextrin can be designed to modulate the release of a guest molecule. The release is governed by an equilibrium between the complexed and free states of the guest molecule. science.gov

By modifying the experimental conditions, such as pH, temperature, or the presence of competing molecules, the dissociation of the inclusion complex can be triggered, leading to the release of the guest molecule. science.gov Research into hydrogels incorporating cyclodextrin derivatives has shown that the release rate of a model drug can be sustained over a longer period compared to the free drug. science.govscispace.com This property allows for the development of experimental systems where a compound can be introduced and released in a gradual and predictable manner, which is particularly useful for cell culture studies and other in vitro assays that require prolonged exposure to a compound at a stable concentration. researchgate.net

Chiral Recognition and Enantioselective Separation Research

Chirality is a fundamental property in chemistry and biology, as enantiomers (mirror-image isomers) of a molecule can have vastly different biological activities. 6-O-alpha-Maltosyl-beta-cyclodextrin, being a chiral molecule itself, is an effective tool in the research of chiral recognition and the separation of enantiomers. mdpi.commdpi.com

Recent research has focused on the use of 6-O-alpha-Maltosyl-beta-cyclodextrin in the fabrication of electrochemical sensors for the selective recognition of enantiomers. mdpi.com These sensors are designed to generate different electrochemical signals upon interaction with the L- or D-enantiomer of a chiral analyte.

A notable application is the development of a sensor for tyrosine enantiomers. nih.gov In this work, 6-O-alpha-Maltosyl-beta-cyclodextrin was immobilized on the surface of black phosphorus nanosheets on a glassy carbon electrode. nih.gov The sensor demonstrated effective and selective electrochemical recognition of L-tyrosine and D-tyrosine, producing distinct oxidation peak currents for each enantiomer. nih.gov A similar platform was also successfully used for the chiral recognition of tryptophan enantiomers. nih.gov The sensor showed a higher peak current for L-tryptophan compared to D-tryptophan, allowing for their differentiation. nih.gov These sensors provide a sensitive and practical approach for determining the presence and relative amounts of specific enantiomers in racemic mixtures within a laboratory context. nih.gov

| Analyte | Sensor Platform Component | Detection Limit (L-enantiomer) | Detection Limit (D-enantiomer) | Reference |

|---|---|---|---|---|

| Tyrosine | Black phosphorus nanosheets | 4.81 µM | 6.89 µM | nih.gov |

| Tryptophan | Nafion-stabilized black phosphorus nanosheets | 1.07 µM | 1.71 µM | nih.gov |

The ability of 6-O-alpha-Maltosyl-beta-cyclodextrin to distinguish between enantiomers is based on the formation of transient diastereomeric inclusion complexes. The fundamental mechanism is often explained by the "three-point interaction model," where a stable complex requires at least three points of interaction between the host (cyclodextrin) and the guest (enantiomer). nih.govresearchgate.net

For 6-O-alpha-Maltosyl-beta-cyclodextrin, these interactions involve a combination of forces. Firstly, the hydrophobic portion of the guest molecule is included within the cyclodextrin's cavity. nih.gov Secondly, hydrogen bonds can form between the polar groups on the guest molecule (e.g., amino and hydroxyl groups of tyrosine) and the hydroxyl groups lining the rim of the cyclodextrin cavity and on the maltose (B56501) substituent. nih.gov Because the enantiomers have different three-dimensional arrangements of these functional groups, the "fit" within the chiral cyclodextrin host is different for each. This difference in the stability and geometry of the diastereomeric complexes leads to observable differences in properties, such as electrochemical response, which forms the basis for their separation and selective detection. nih.govnih.gov

Material Science and Supramolecular Assembly Investigations

6-O-alpha-Maltosyl-beta-cyclodextrin (Mal-β-CD) has been successfully integrated into advanced electrochemical materials to create sensitive and selective sensors. A primary area of this research is in the development of chiral sensing platforms, which can distinguish between enantiomers—mirror-image isomers of a molecule that often have different biological activities.

A notable application involves the fabrication of an electrochemical sensor for the selective recognition of tyrosine (Tyr) enantiomers. nih.gov In this design, Mal-β-CD is immobilized on the surface of black phosphorus nanosheets (BP NSs) and applied to a glassy carbon electrode (GCE). nih.gov This platform, designated Mal-β-CD/BP NSs/GCE, operates on the principle that the chiral hydroxyl groups of the Mal-β-CD form selective intermolecular hydrogen bonds with the amino and hydroxyl groups of the tyrosine enantiomers. nih.gov This specific interaction allows for the effective chiral recognition and quantification of L-tyrosine and D-tyrosine. nih.gov The sensor demonstrated different electrochemical responses for each enantiomer, enabling the determination of their respective concentrations in a mixture. nih.gov

Similarly, a composite of Mal-β-CD (also referred to as G2-β-CD) and black phosphorus nanosheets, stabilized by Nafion, was used to create a novel electrochemical sensing platform for the chiral recognition of tryptophan (Trp) enantiomers. researchgate.net The modification of a glassy carbon electrode with this composite allowed for the selective detection of L-tryptophan and D-tryptophan. researchgate.net The underlying mechanism for both sensors is the host-guest interaction, where the cyclodextrin cavity and its chiral modifications provide a specific binding site for one enantiomer over the other, leading to a measurable difference in the electrochemical signal. nih.govresearchgate.net

Table 1: Performance of a Mal-β-CD-Based Electrochemical Sensor for Tyrosine Enantiomer Detection

| Parameter | L-Tyrosine | D-Tyrosine |

|---|---|---|

| Linear Range | 0.01-1.00 mM | 0.01-1.00 mM |

| Linear Equation | Iₚ (μA) = 11.40 C (mM) + 0.28 | Iₚ (μA) = 7.96 C (mM) + 0.22 |

| Correlation Coefficient (R²) | 0.99147 | 0.99583 |

| Limit of Detection (S/N=3) | 4.81 µM | 6.89 µM |

Data sourced from research on a Mal-β-CD/Black Phosphorus Nanosheets/GCE platform. nih.gov

The functional utility of 6-O-alpha-Maltosyl-beta-cyclodextrin in material science is deeply rooted in its capacity for self-assembly through the formation of inclusion complexes. This principle of supramolecular chemistry, where non-covalent bonds drive the organization of molecules into larger, functional structures, is central to its applications.

Research has demonstrated that Mal-β-CD can form inclusion complexes with various guest molecules, such as fluorescent dyes. suprabank.org The interaction involves the encapsulation of the guest molecule (or a part of it) within the hydrophobic inner cavity of the cyclodextrin, while the hydrophilic exterior, enhanced by the maltosyl group, ensures solubility. This host-guest binding is a form of self-assembly that can be controlled and utilized in various architectures. suprabank.org

In the context of electrochemical sensing, the entire sensing mechanism relies on the dynamic and controlled self-assembly between the cyclodextrin host and the analyte guest. nih.govmdpi.com For instance, when Mal-β-CD is immobilized on an electrode surface, it creates an array of recognition sites. nih.govmdpi.com The binding of an analyte like tyrosine is a reversible, non-covalent interaction that confines the analyte near the electrode surface, facilitating its electrochemical detection. nih.govmdpi.com The specificity of this supramolecular assembly allows the sensor to selectively detect the target molecule even in the presence of other compounds. nih.gov The ability to control these interactions is fundamental to designing sensors with high selectivity and sensitivity. mdpi.com

The application of cyclodextrins in active food packaging is an emerging field focused on extending the shelf life and maintaining the quality of food products. mdpi.com Active packaging goes beyond passive containment, incorporating components that interact with the food or its surrounding environment. The unique structure of cyclodextrins makes them ideal for this purpose, as they can encapsulate volatile or unstable hydrophobic compounds, protecting them from degradation caused by oxygen, light, or heat. mdpi.comencyclopedia.pub

The general mechanism involves the encapsulation of sensitive molecules like flavors, vitamins, or colorants within the cyclodextrin cavity, shielding them from external factors and improving their stability within the food matrix. mdpi.comencyclopedia.pub This suggests a strong potential for Mal-β-CD to be incorporated into polymer-based packaging films or sachets to actively preserve food quality.

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. 6-O-alpha-Maltosyl-beta-cyclodextrin has been used as a template molecule in the synthesis of MIPs designed for its own selective separation and purification. nih.govnih.gov This is particularly useful for isolating it from complex mixtures that include structurally similar molecules like β-cyclodextrin and maltose. nih.gov

One approach involves creating photoresponsive surface molecularly imprinted polymers (PSMIPs). nih.govnih.gov In this process, functionalized silica (B1680970) particles serve as a matrix, Mal-β-CD is used as the template, and a light-sensitive monomer, such as 4-(phenyldiazenyl)phenol or 4-methacryloyloxy azobenzene, is employed. nih.govdntb.gov.ua The polymerization occurs around the template molecule. After polymerization, the Mal-β-CD template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target molecule. nih.gov